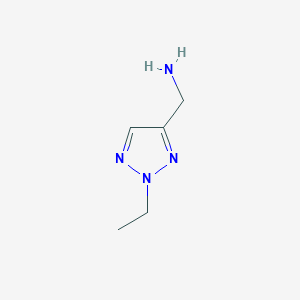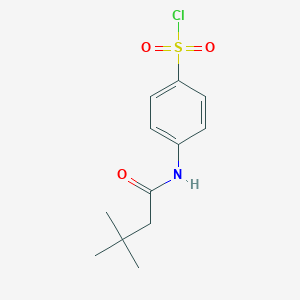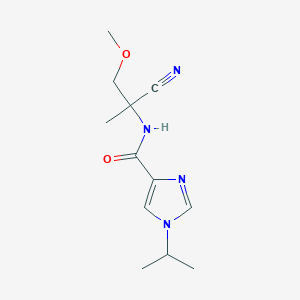![molecular formula C15H10Cl2N4O B2972530 4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 320419-11-2](/img/structure/B2972530.png)
4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one , also known by its synonyms 2,2′-Dichloro-4,4′-methylenedianiline and 4,4′-Diamino-3,3′-dichlorodiphenylmethane , is a chemical compound with the molecular formula C₁₃H₁₂Cl₂N₂ . It is a solid substance with a melting point of approximately 102-107°C and a boiling point of 202-214°C under a pressure of 0.3 mmHg . The compound exhibits interesting properties and has been studied for various applications.
Scientific Research Applications
Synthesis Methods
A variety of synthesis methods have been developed for compounds related to 4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one. These methods often involve regioselective reactions, ultrasonic irradiation, or microwave-assisted synthesis, highlighting innovative approaches to chemical synthesis. For example, the ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines demonstrates a rapid method producing high yields in short reaction times (Nikpassand et al., 2010). Similarly, microwave-assisted techniques have been applied to synthesize pyrazolopyridine derivatives with notable antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
Chemical Properties and Applications
The chemical properties and potential applications of compounds structurally related to 4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one are diverse. These compounds have been explored for their nonlinear optical properties, antimicrobial activities, and potential as corrosion inhibitors. For instance, derivatives have shown significant nonlinear optical properties and high thermal decomposition temperatures, making them attractive candidates for various optical applications (Moylan et al., 1996). Additionally, some derivatives exhibit antimicrobial activities, which could be beneficial in developing new antimicrobial agents (El-Emary et al., 2005).
Anticorrosive and Catalytic Applications
Research has also focused on the anticorrosive properties and catalytic applications of pyrazolopyridine derivatives. For example, ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines has been investigated for potential corrosion inhibition for mild steel in acidic environments, indicating their utility in protecting metals from corrosion (Dandia et al., 2013). Furthermore, the synthesis of unsymmetrical pyrazolylmethylpyridine metal complexes has revealed their role as catalysts in ethylene oligomerization reactions, showcasing their significance in industrial processes (Nyamato et al., 2014).
properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-2-(6-chloropyridin-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-4-6-12(7-5-11)18-8-10-9-19-21(15(10)22)14-3-1-2-13(17)20-14/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNACEVZRYTJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C(=O)C(=CN2)C=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2972450.png)




![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2972464.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2972466.png)
![N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2972467.png)

